molecular formula C11H12ClNO2 B1341410 N-(2-acetylphenyl)-3-chloropropanamide CAS No. 18014-78-3

N-(2-acetylphenyl)-3-chloropropanamide

Cat. No. B1341410
CAS RN: 18014-78-3
M. Wt: 225.67 g/mol
InChI Key: DNLSPVDJKJTNPK-UHFFFAOYSA-N
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Description

N-(2-acetylphenyl)-3-chloropropanamide is a chemical compound. It is an impurity of Linagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor with potential use in the treatment of type 2 diabetes .

Scientific Research Applications

Antimicrobial Properties

Compounds with structures related to N-(2-acetylphenyl)-3-chloropropanamide have been synthesized and tested for their antibacterial and antifungal activities. For instance, arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment have demonstrated promising antimicrobial properties (Baranovskyi et al., 2018).

Crystal Structure and Surface Analyses

The crystal structure and surface properties of acyl thiourea derivatives, including those similar to N-(2-acetylphenyl)-3-chloropropanamide, have been extensively studied. These investigations reveal the compound's potential for RNA binding, DNA groove binding, urease inhibition, and radical scavenging activities (Khalid et al., 2022).

Synthesis and Chemical Analysis

Efficient synthesis routes have been developed for compounds structurally related to N-(2-acetylphenyl)-3-chloropropanamide, demonstrating their potential applications in chemical manufacturing and pharmaceutical development (Kobkeatthawin et al., 2017).

Antitumor Activities

Research into the antitumor profiles of various compounds, including 2-aminothiophene derivatives structurally related to N-(2-acetylphenyl)-3-chloropropanamide, has shown promising results. These compounds exhibit potential as antitumor agents against various human tumor cell lines (Khalifa & Algothami, 2020).

Corrosion Inhibition

Studies on the synergistic effect of zinc oxide nanoparticles with organic compounds, including derivatives of N-(2-acetylphenyl)-3-chloropropanamide, have shown significant improvements in corrosion inhibition on mild steel surfaces (Al-Mosawi et al., 2020).

Safety and Hazards

The safety data sheet for a similar compound, N-(2-acetylphenyl)formamide, suggests that it should be handled with care. If inhaled or ingested, medical attention should be sought immediately. It should be stored properly and disposed of in accordance with local regulations .

properties

IUPAC Name

N-(2-acetylphenyl)-3-chloropropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c1-8(14)9-4-2-3-5-10(9)13-11(15)6-7-12/h2-5H,6-7H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLSPVDJKJTNPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589324
Record name N-(2-Acetylphenyl)-3-chloropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-acetylphenyl)-3-chloropropanamide

CAS RN

18014-78-3
Record name N-(2-Acetylphenyl)-3-chloropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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